molecular formula C25H26O6 B3026514 Kuwanon T CAS No. 100187-66-4

Kuwanon T

Cat. No. B3026514
CAS RN: 100187-66-4
M. Wt: 422.5 g/mol
InChI Key: KATQHJZHAFCFAQ-UHFFFAOYSA-N
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Description

Kuwanon T is an isoprenylated flavonoid compound isolated from the root bark of Morus alba . It shows protective effects on t-BHP-induced oxidative stress with an EC50 of 30.32 μM .


Molecular Structure Analysis

Kuwanon T has a molecular formula of C25H26O6 . Its average mass is 422.470 Da and its monoisotopic mass is 422.172943 Da .


Physical And Chemical Properties Analysis

Kuwanon T has a molecular formula of C25H26O6 . Its average mass is 422.470 Da and its monoisotopic mass is 422.172943 Da .

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Effects

Kuwanon T and related compounds like kuwanon G have shown significant potential in anti-inflammatory applications. A study on kuwanon G and Sanggenon A isolated from Morus alba, for instance, revealed their capacity to regulate inflammatory pathways in microglial cells and macrophages. They inhibited the production of pro-inflammatory agents and activated the nuclear factor erythroid 2-related factor 2, suggesting their potential as therapeutic agents for inflammatory diseases (Wonmin Ko et al., 2021). Additionally, kuwanon C from Cudrania tricuspidata demonstrated neuroprotective and anti-inflammatory effects mediated by heme oxygenase-1 in various cellular models, highlighting its therapeutic potential (Wonmin Ko et al., 2020).

Antibacterial Properties

Potential in Asthma Treatment

Studies on compounds related to kuwanon T, such as kuwanon G, have explored their potential in treating respiratory conditions like asthma. For instance, kuwanon G isolated from Morus alba demonstrated significant antiasthmatic effects in a mouse model, suggesting its utility in treating upper respiratory diseases (H. Jung et al., 2014).

Anti-HIV Properties

Research has indicated the potential of kuwanon derivatives in HIV treatment. Kuwanon-L was identified as a new allosteric inhibitor of HIV-1 integrase, with studies demonstrating its ability to inhibit HIV-1 replication in cell cultures. This suggests its role as a lead compound for developing new allosteric antiviral agents (F. Esposito et al., 2015).

Skin Whitening Effects

Kuwanon O, a related compound to kuwanon T, showed significant depigmenting effects in skin cell lines, positioning it as a potential ingredient for skin whitening products. It acted through mechanisms such as downregulation of melanogenesis proteins, indicating its effectiveness in cosmetic applications (Shuting Hu et al., 2017).

properties

IUPAC Name

2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(27)10-9-17(23(16)29)25-18(8-6-14(3)4)24(30)22-20(28)11-15(26)12-21(22)31-25/h5-6,9-12,26-29H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATQHJZHAFCFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kuwanon T

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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